molecular formula C24H24N4 B1237097 (Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine

(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine

Cat. No. B1237097
M. Wt: 368.5 g/mol
InChI Key: PXCQCBOGRVCHKF-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylethanimine is a member of fluorenes.

Scientific Research Applications

Research on Dopamine Receptors and Psychostimulant Abuse

  • A study investigated the transport, metabolism, pharmacokinetics, and brain uptake of dopamine D3 receptor-selective fluorenyl amides and 2-pyridylphenyl amides, which are relevant in the context of psychostimulant abuse. These compounds showed moderate elimination half-lives and brain-to-plasma ratios higher than those reported for cocaine, suggesting their potential use in the treatment of drug addiction (Mason et al., 2010).

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, which include compounds structurally similar to "(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine", have been synthesized and characterized by spectral analysis. Docking studies for these compounds have been presented, indicating their significance in medicinal chemistry (Balaraju et al., 2019).

Coordination Chemistry and Structural Diversity

  • Research on group 12 metal complexes using a ligand structurally related to "(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine" showed diverse structural coordination. The study highlighted the role of the piperazine nitrogen in coordinating with metal ions, leading to complexes with different geometries and photoluminescence properties (Purkait et al., 2017).

Antineoplastic Research

  • A study on flumatinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia, revealed its metabolism and the identification of primary metabolites. These findings help in understanding the metabolic pathways of similar compounds in humans (Gong et al., 2010).

Synthesis and Memory Enhancement Studies

  • Research on the synthesis of piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a structurally related compound, and its effects on memory in mice provides insights into the potential therapeutic applications of similar compounds (Li Ming-zhu, 2008).

Synthesis for Central Nervous System Disorders

  • A scalable and facile process was developed for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders. This showcases the potential of similar compounds in therapeutic applications (Wei et al., 2016).

properties

Product Name

(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine

InChI

InChI=1S/C24H24N4/c1-18(19-10-12-25-13-11-19)26-28-16-14-27(15-17-28)24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3/b26-18-

InChI Key

PXCQCBOGRVCHKF-ITYLOYPMSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=NC=C5

Canonical SMILES

CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=NC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine
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(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine
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(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine
Reactant of Route 4
(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine
Reactant of Route 5
(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine
Reactant of Route 6
(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine

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